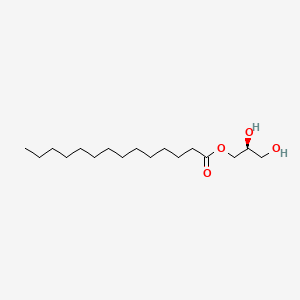

1-Myristoyl-sn-glycerol

Description

Significance and Context within Glycerolipid Metabolism Research

The significance of 1-Myristoyl-sn-glycerol in academic research is rooted in its position within the complex network of glycerolipid metabolism. Glycerolipids are fundamental to cellular life, serving as structural components of membranes, energy storage molecules, and signaling mediators nih.gov. Monoacylglycerols, including this compound, are key intermediates in these pathways creative-proteomics.com.

This compound can be generated through the hydrolysis of triglycerides, where it is an intermediate in the stepwise breakdown of stored fats researchgate.net. It serves as a precursor for the synthesis of more complex lipids; through the action of acyltransferases, it can be converted back to diacylglycerols and subsequently to triglycerides or phospholipids (B1166683) creative-proteomics.com. This role places it at a central point in lipid flux, contributing to cellular energy balance and the maintenance of lipid homeostasis.

Beyond its role as a metabolic intermediate, research has increasingly pointed towards the function of monoacylglycerols as signaling molecules nih.gov. While much of the focus has been on unsaturated MAGs like 2-arachidonoylglycerol (B1664049) (2-AG), saturated MAGs such as this compound are also recognized for their potential to act as signaling lipids researchgate.netnih.gov. These molecules can influence various cellular functions, including the regulation of insulin (B600854) secretion and neurotransmission researchgate.netnih.gov. The hydrolysis of 1-monoacylglycerols by enzymes such as α/β-hydrolase domain 6 (ABHD6) releases glycerol (B35011) and a free fatty acid—in this case, myristic acid researchgate.net. Both the MAG itself and its breakdown products can participate in signaling cascades, highlighting the compound's importance in cellular regulation.

The specific nature of the fatty acyl chain—myristic acid (a C14:0 saturated fatty acid)—and its stereospecific placement at the sn-1 position are critical determinants of the molecule's biological activity and its interactions with enzymes and receptors . This structural specificity underscores the importance of studying individual molecular species of glycerolipids, like this compound, to fully understand their distinct roles in health and disease.

Table 1: Physicochemical Properties of this compound

Data sourced from PubChem nih.gov.

Historical Perspectives on Monoglyceride Research Relevance

The scientific understanding of monoglycerides (B3428702) has evolved significantly over the past century. Initially, these compounds were primarily viewed through the lens of digestive physiology and as simple intermediates in the broader scheme of fat metabolism creative-proteomics.com. In the mid-20th century, research on glycerolipids largely focused on their role in the synthesis and breakdown of triglycerides, the body's main form of stored energy . In this context, monoglycerides were considered transient byproducts of lipolysis, essential for the absorption of dietary fats in the intestine but with little biological significance beyond this role.

A major shift in the perception of glycerolipids occurred in the 1980s with the discovery that diacylglycerols (DAGs) function as critical second messengers in cellular signaling, particularly in the activation of protein kinase C (PKC) . This paradigm shift opened the door for researchers to consider that other lipid intermediates, including monoglycerides, might also possess specific biological activities beyond their metabolic functions.

In recent decades, with the advent of advanced analytical techniques in the field of lipidomics, the focus has sharpened on the diverse roles of individual lipid species. This has led to the recognition that monoglycerides are not a homogenous class of molecules but rather a diverse group with distinct functions depending on their fatty acid composition and stereochemistry researchgate.netnih.gov. The appreciation of MAGs as signaling molecules, for instance in the endocannabinoid system with 2-AG, has spurred interest in the potential signaling roles of other MAGs, including saturated species like this compound creative-proteomics.comnih.gov. This evolution in perspective has transformed monoglycerides from being considered simple metabolic intermediates to being recognized as key players in a wide array of physiological and pathological processes nih.gov.

Methodological Approaches in this compound Studies

The study of this compound in academic research relies on a variety of methodological approaches for its synthesis, identification, and functional characterization. These methods are crucial for obtaining pure samples of the compound and for elucidating its metabolic fate and biological activities.

Synthesis: The generation of this compound for research purposes can be achieved through both chemical and enzymatic synthesis.

Chemical Synthesis: This approach often involves the direct esterification of myristic acid with a protected glycerol backbone to ensure the correct stereochemistry and position of the acyl chain. This may require multiple steps of protection and deprotection of the glycerol hydroxyl groups to achieve the desired sn-1 isomer .

Enzymatic Synthesis: The use of lipases offers a highly selective alternative for synthesizing this compound. Specific lipases can catalyze the acylation of glycerol at the sn-1 position, providing a more direct route to the desired product with fewer byproducts compared to chemical methods smolecule.com.

Analysis and Identification: Advanced analytical techniques are essential for identifying and quantifying this compound in biological samples.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to separate this compound from other lipids in a complex mixture. The choice of chromatographic method often depends on the sample matrix and the required sensitivity creative-proteomics.comtandfonline.com.

Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides a powerful tool for the definitive identification and structural elucidation of this compound. MS analysis can determine the precise molecular weight and provide fragmentation patterns that confirm the identity of the fatty acid and its position on the glycerol backbone creative-proteomics.com.

Functional Assays: To understand the biological role of this compound, researchers employ various in vitro and cell-based assays. For instance, to study its metabolism, enzyme assays can be performed using purified enzymes like lipases to monitor the hydrolysis of this compound into myristic acid and glycerol tandfonline.com. Cell-based studies can explore its effects on signaling pathways, gene expression, or other cellular responses.

Table 2: Summary of Methodological Approaches

Structure

2D Structure

Properties

Molecular Formula |

C17H34O4 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

[(2S)-2,3-dihydroxypropyl] tetradecanoate |

InChI |

InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3/t16-/m0/s1 |

InChI Key |

DCBSHORRWZKAKO-INIZCTEOSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(CO)O |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](CO)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(CO)O |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 1 Myristoyl Sn Glycerol

De Novo Biosynthesis Mechanisms

The de novo synthesis of glycerolipids is a fundamental cellular process that begins with a glycerol (B35011) backbone. While this pathway directly produces diacylglycerols (DAGs) and triacylglycerols (TAGs), it generates the necessary precursors that can be subsequently modified by specific lipases to yield 1-myristoyl-sn-glycerol.

The initial and rate-limiting step in the de novo synthesis of glycerolipids is catalyzed by the enzyme Glycerol-3-Phosphate Acyltransferase (GPAT; EC 2.3.1.15). aocs.orgmdpi.com This enzyme facilitates the esterification of glycerol-3-phosphate at the sn-1 position using a fatty acyl-CoA molecule as the acyl donor, resulting in the formation of lysophosphatidic acid (LPA). aocs.org The synthesis of this compound begins with the specific incorporation of myristic acid at this step. The reaction is as follows:

Glycerol-3-phosphate + Myristoyl-CoA → this compound-3-phosphate (Myristoyl-LPA) + CoA

Mammals have several GPAT isoforms, located in the endoplasmic reticulum and the outer mitochondrial membrane. aocs.org Mitochondrial GPAT1, for instance, shows a preference for saturated long-chain acyl-CoAs, a category that includes myristoyl-CoA. aocs.org The subsequent acylation at the sn-2 position is carried out by 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT), which converts the newly formed myristoyl-LPA into a phosphatidic acid (PA) molecule containing myristate at the sn-1 position. nih.govwikipedia.org

Table 1: Key Enzymes in the De Novo Pathway Leading to Diacylglycerol Precursors

| Enzyme | EC Number | Function | Substrates | Product | Cellular Location |

|---|---|---|---|---|---|

| Glycerol-3-Phosphate Acyltransferase (GPAT) | 2.3.1.15 | Acylates glycerol-3-phosphate at the sn-1 position. mdpi.com | Glycerol-3-phosphate, Acyl-CoA (e.g., Myristoyl-CoA) | 1-Acyl-sn-glycerol-3-phosphate (Lysophosphatidic Acid) aocs.org | Endoplasmic Reticulum, Mitochondria aocs.org |

| 1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT) | 2.3.1.51 | Acylates lysophosphatidic acid at the sn-2 position. wikipedia.org | 1-Acyl-sn-glycerol-3-phosphate, Acyl-CoA | 1,2-Diacyl-sn-glycerol-3-phosphate (Phosphatidic Acid) nih.gov | Endoplasmic Reticulum mdpi.com |

Once 1-myristoyl-2-acyl-sn-glycerol-3-phosphate (a species of phosphatidic acid) is formed, it is dephosphorylated by the enzyme Phosphatidic Acid Phosphatase (PAP), also known as lipin. nih.gov This reaction removes the phosphate (B84403) group from the sn-3 position, yielding a 1,2-diacyl-sn-glycerol (DAG). hmdb.ca This DAG molecule, which contains a myristoyl group at the sn-1 position, is a critical intermediate. It can either proceed to form triacylglycerols or phospholipids (B1166683), or it can be acted upon by other enzymes to generate monoacylglycerols. nih.govhmdb.ca

The direct precursor to this compound is a diacylglycerol molecule containing myristic acid at the sn-1 position. The generation of the monoacylglycerol from this DAG is accomplished by sn-1-Diacylglycerol Lipase (B570770) (DAGL; EC 3.1.1.113). This enzyme specifically hydrolyzes the ester bond at the sn-2 position of the DAG, releasing the fatty acid from that position. nih.gov When the substrate is a 1-myristoyl-2-acyl-sn-glycerol, the action of DAGL results in the formation of this compound. nih.gov This pathway is a key mechanism for producing specific monoacylglycerols in various tissues. nih.gov

Phosphatidic Acid Phosphatase Role

Enzymatic Generation from Complex Lipids

This compound can also be produced through the catabolism of more complex, myristic acid-containing lipids, such as triacylglycerols and phospholipids. This process is mediated by various lipases and esterases.

Monoglyceride Lipase (MGL; EC 3.1.1.23) is the primary enzyme responsible for the metabolic breakdown of monoacylglycerols. researchgate.netgenecards.org It catalyzes the hydrolysis of the ester bond in this compound, releasing myristic acid and glycerol. researchgate.net This reaction is typically the final step in the degradation of triacylglycerols. researchgate.net While the primary physiological role of MGL is catabolic, the hydrolysis it performs is a critical part of the metabolic lifecycle of this compound, regulating its cellular levels. genecards.org Studies have characterized the activity of MGLs from various organisms on substrates including 1-monomyristoyl-rac-glycerol. frontiersin.org

Table 2: Research Findings on Substrate Specificity of Lipid-Metabolizing Enzymes

| Enzyme | Source Organism | Substrate(s) Studied | Key Finding |

|---|---|---|---|

| Monoglyceride Lipase (GnMgl) | Glaciecola nitratireducens | 1-monomyristoyl-rac-glycerol (C14:0) | The enzyme demonstrated hydrolytic activity against a range of monoacylglycerols, including the myristoyl variant. frontiersin.org |

| Monoglyceride Lipase (Yju3p) | Saccharomyces cerevisiae | MGs with various fatty acids | Showed highest activity towards MGs with a C18:1 fatty acid, but activity against saturated chains was also present. researchgate.net |

Broader-specificity lipases and esterases play a significant role in generating this compound from larger lipid stores. The hydrolysis of triacylglycerols that contain myristic acid at the sn-1 position by triglyceride lipases (EC 3.1.1.3) is a major pathway. wur.nl This enzymatic action can sequentially remove fatty acids, leading to the formation of diacylglycerols and subsequently monoacylglycerols, including this compound. wur.nlresearchgate.net

Furthermore, certain phospholipases can hydrolyze myristoylated phospholipids to generate lipid signaling molecules and intermediates. smolecule.com For example, a glycosylphosphatidylinositol-specific phospholipase C from Trypanosoma brucei is known to act on GPI anchors where the acyl groups are myristoyl, releasing a diacylglycerol. expasy.org This diacylglycerol can then be a substrate for diacylglycerol lipase to produce the corresponding monoacylglycerol. Carboxylesterases have also been identified that can hydrolyze triacylglycerols, contributing to the pool of monoacylglycerols and free fatty acids within the cell. nih.gov

Table of Compounds

| Compound Name | Abbreviation | Chemical Formula |

|---|---|---|

| This compound | 1-MG (14:0) | C17H34O4 |

| Glycerol | C3H8O3 | |

| Glycerol-3-phosphate | G3P | C3H9O6P |

| Myristic acid | C14H28O2 | |

| Myristoyl-CoA | C35H66N7O17P3S | |

| This compound-3-phosphate | Myristoyl-LPA | C17H35O7P |

| Phosphatidic acid | PA | Variable |

| 1,2-Diacyl-sn-glycerol | DAG | Variable |

| Triacylglycerol | TAG | Variable |

| Lysophosphatidic acid | LPA | Variable |

| Coenzyme A | CoA | C21H36N7O16P3S |

| Phosphatidylcholine | PC | Variable |

| Phosphatidylinositol | PI | Variable |

| Phosphatidylserine | PS | Variable |

Transacylation Reactions involving Myristate

Transacylation reactions are crucial for the dynamic remodeling of glycerolipids, allowing for the transfer of fatty acyl chains between different lipid molecules without the need for deacylation to a free fatty acid and subsequent re-esterification. These reactions are catalyzed by transacylases and can be either dependent on or independent of coenzyme A (CoA).

CoA-independent transacylase (CoA-IT) activity is particularly important for the redistribution of polyunsaturated fatty acids among different phospholipid classes. balsinde.org While much of the research focuses on the transfer of fatty acids like arachidonic acid, the principle applies to other fatty acids as well. balsinde.orgnih.gov The CoA-independent system can transfer fatty acids from donor phospholipids, such as phosphatidylcholine, to acceptor lysophospholipids. balsinde.org This remodeling is vital for achieving the specific fatty acid composition required for proper membrane function and cellular signaling. For instance, CoA-IT can be activated by phorbol (B1677699) myristate acetate (B1210297) (PMA), highlighting a link between signaling pathways and lipid remodeling. nih.gov

Subcellular Localization of this compound Metabolic Enzymes

The biosynthesis and metabolism of glycerolipids are highly organized processes, with key enzymes localized to specific organelles to ensure efficiency and regulatory control. The primary sites for the synthesis of precursors of this compound are the endoplasmic reticulum and mitochondria, with the cytosol and lipid droplets playing essential supporting and storage roles. aocs.org

Endoplasmic Reticulum Associations

The endoplasmic reticulum (ER) is the principal site for the de novo synthesis of glycerolipids, including the precursors to this compound. aocs.orgoup.com This process begins with the acylation of glycerol-3-phosphate (G3P). Several key acyltransferase enzymes are integral membrane proteins of the ER.

Glycerol-3-phosphate Acyltransferases (GPATs): The first committed step in glycerolipid synthesis is catalyzed by GPATs, which esterify a fatty acyl-CoA to the sn-1 position of G3P to form lysophosphatidic acid (LPA). aocs.org GPAT3 and GPAT4 are two major isoforms located in the ER. mdpi.com These enzymes are crucial for the initial incorporation of fatty acids, including myristoyl-CoA, into the glycerol backbone.

1-acylglycerol-3-phosphate O-acyltransferases (AGPATs): The resulting LPA is then acylated at the sn-2 position by AGPATs (also known as LPAATs) to form phosphatidic acid (PA), a central intermediate in lipid synthesis. nih.govwikipedia.org Multiple AGPAT isoforms, including AGPAT1, AGPAT2, and AGPAT3, are localized to the ER. nih.govnih.govresearchgate.net Studies have shown that these enzymes can utilize a variety of acyl-CoAs, thereby contributing to the diversity of fatty acid composition in phospholipids and TAGs. nih.gov Phosphatidic acid can then be dephosphorylated to diacylglycerol (DAG), which can be further metabolized. This compound is a monoacylglycerol, and its direct precursor in the de novo pathway is this compound-3-phosphate (a type of LPA).

Table 1: Key ER-Associated Enzymes in Glycerolipid Precursor Synthesis

| Enzyme Family | Specific Isoforms | Substrate(s) | Product | Function |

|---|---|---|---|---|

| GPAT | GPAT3, GPAT4 | Glycerol-3-phosphate, Acyl-CoA | 1-Acyl-sn-glycerol-3-phosphate (LPA) | First step in de novo glycerolipid synthesis. mdpi.com |

| AGPAT | AGPAT1, AGPAT2, AGPAT3 | 1-Acyl-sn-glycerol-3-phosphate (LPA), Acyl-CoA | 1,2-Diacyl-sn-glycerol-3-phosphate (PA) | Second step in de novo glycerolipid synthesis. nih.govresearchgate.net |

Cytosolic Enzyme Activities

While the core machinery for the de novo synthesis of glycerolipid precursors is membrane-bound within the ER and mitochondria, the cytosol plays an indispensable role. nih.gov The cytosol is the site for fatty acid synthesis and activation, providing the necessary acyl-CoA substrates, including myristoyl-CoA, for the acyltransferases.

Furthermore, certain acyltransferase activities have been identified in the cytosol. In plants, a soluble, cytosolic diacylglycerol acyltransferase (DGAT) has been described, which is involved in an alternative pathway for TAG synthesis by acylating DAG. nih.gov This finding demonstrates that not all steps of glycerolipid synthesis are strictly confined to membranes. The N-termini of some acyltransferases, such as GPAT1, which contains key catalytic motifs, face the cytoplasm, highlighting the critical interface between cytosolic factors and membrane-embedded enzymes. aocs.org The transport of lipid intermediates between organelles, such as the movement of lysophosphatidic acid from mitochondria to the ER, also necessitates passage through or interaction with the cytosolic environment. aocs.org

Lipid Droplet Involvement

Lipid droplets (LDs) are dynamic organelles responsible for storing neutral lipids, primarily triacylglycerols (TAGs) and sterol esters. wikipedia.org They are not merely passive storage depots but active hubs for lipid metabolism and trafficking. LDs originate from the ER membrane, where the accumulation of neutral lipids, synthesized by enzymes like DGAT1 and DGAT2, causes a lens-like structure to form between the membrane leaflets. wikipedia.orgnih.gov This lens then buds off into the cytosol, encased in a phospholipid monolayer derived from the ER and decorated with specific proteins, such as those from the perilipin family. wikipedia.orgoup.com

The biosynthesis of this compound is intrinsically linked to LD formation as it is an intermediate in the pathway leading to TAG synthesis. Following its formation, this compound can be sequentially acylated to form 1-myristoyl-2-acyl-sn-glycerol (a DAG) and subsequently 1-myristoyl-2,3-diacyl-sn-glycerol (a TAG). These myristate-containing TAGs are then incorporated into the growing core of a lipid droplet. mdpi.com

Conversely, during lipolysis—the breakdown of stored fats—TAGs are hydrolyzed by adipose triglyceride lipase (ATGL) to DAG, which is then acted upon by hormone-sensitive lipase (HSL) to produce monoacylglycerols like this compound. mdpi.com This MAG is finally broken down into glycerol and a free fatty acid by monoacylglycerol lipase (MAGL). mdpi.com Therefore, this compound is both a precursor for lipid storage in LDs and a product of its mobilization. The processing of dietary fats also involves the packaging of absorbed monoacylglycerols and fatty acids into cytosolic lipid droplets within enterocytes before secretion. biorxiv.org

Biological Roles and Cellular Functions of 1 Myristoyl Sn Glycerol

Involvement in Cellular Signaling Pathways

1-Myristoyl-sn-glycerol and its related metabolites are implicated in the intricate network of cellular communication. The myristoyl group itself can act as a crucial anchor for proteins, and the monoacylglycerol structure serves as a key intermediate in the generation of potent signaling molecules.

The interplay between myristoylation and calcium signaling is exemplified by a mechanism known as the "Ca2+/myristoyl switch". nih.gov This regulatory switch is observed in a family of neuronal calcium sensor (NCS) proteins, such as recoverin. nih.govresearchgate.net At resting intracellular calcium concentrations, the myristoyl group attached to the protein is sequestered within a hydrophobic pocket of the protein itself. nih.gov

Upon an increase in intracellular calcium levels, the protein binds Ca2+ ions, triggering a conformational change that exposes the myristoyl chain. This exposed lipid anchor then inserts into cellular membranes, such as the plasma membrane or Golgi complex, thus localizing the protein to these sites where it can interact with its downstream targets. nih.gov This reversible, calcium-dependent membrane association is a critical mechanism for transducing calcium signals into specific cellular responses. nih.gov While this process describes a protein-bound myristoyl group, it highlights the functional importance of this lipid moiety in calcium-regulated cellular events.

Protein Kinase C (PKC) represents a family of crucial signaling enzymes that regulate a vast array of cellular processes, including cell growth, differentiation, and apoptosis. targetmol.comucsd.edu The activation of conventional and novel PKC isoforms is critically dependent on the second messenger diacylglycerol (DAG). ucsd.edu

This compound is a monoacylglycerol and an intermediate in the metabolic pathways that produce and degrade DAGs. The activation of PKC is highly specific to the stereochemistry of the lipid activators. Maximal activation requires sn-1,2-diacylglycerol, which, along with phosphatidylserine, recruits PKC to the membrane and induces a conformational change that activates the enzyme. ucsd.edu The presence of monoacylglycerols like this compound can influence the local lipid environment and the availability of DAG precursors, thereby indirectly modulating PKC activity.

| Research Finding | Significance for PKC Activation | Reference |

| Maximal activation of Protein Kinase C requires sn-1,2-phosphatidylserine and sn-1,2-diacylglycerol. | Demonstrates the high structural specificity of lipid-protein interactions in cell signaling. | ucsd.edu |

| Phorbol (B1677699) esters, potent activators of PKC, increase the enzyme's membrane affinity by several orders of magnitude. | Highlights the role of lipid-like molecules in anchoring signaling proteins to their site of action. | ucsd.edu |

| 1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine can act as a signaling molecule, influencing cell proliferation and apoptosis. | Suggests that myristoylated lipids are involved in modulating key cellular signaling pathways. | smolecule.com |

Second messengers are intracellular molecules that relay signals received from cell-surface receptors to effector proteins within the cell. Diacylglycerols (DAGs) are well-established second messengers that are produced by the hydrolysis of membrane phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C enzymes. hmdb.cahmdb.ca

This compound functions as a precursor and a breakdown product within the glycerolipid metabolic pathways that generate these signaling molecules. hmdb.ca The synthesis of diacylglycerol typically begins with glycerol-3-phosphate and involves the sequential acylation to form phosphatidic acid, which is then dephosphorylated. hmdb.ca Conversely, the breakdown of triacylglycerols and diacylglycerols by lipases yields monoacylglycerols. Therefore, the cellular pool of this compound is dynamically linked to the availability of the second messenger DAG, positioning it as a key metabolic intermediate with the potential to influence the onset and termination of signaling events. hmdb.ca

Interactions with Protein Kinase C Isoforms

Regulation of Membrane Dynamics and Structure

The composition of a cell's lipid membranes is fundamental to their structure and function. As an amphiphilic molecule, this compound can integrate into lipid bilayers and influence their physical properties, affecting everything from fluidity to the complex processes of membrane budding and fusion. wikipedia.org

Vesicle formation (budding) and fusion are fundamental processes for intracellular transport, neurotransmission, and viral entry. These events involve dramatic changes in membrane curvature, which are heavily influenced by the lipid composition of the membrane. rsc.orgmdpi.com

Lipids with a single acyl chain, such as this compound and lysophospholipids, are known as non-bilayer lipids because their conical shape favors the formation of curved structures. nih.gov The enrichment of these lipids in a specific leaflet of the membrane can promote the membrane curvature required for the budding of a vesicle. rsc.org Conversely, the presence of these lipids can also inhibit membrane fusion. Studies on rabies virus-induced fusion have shown that lysophosphocholines, including myristoyl LPC, can inhibit the fusion process in a chain-length-dependent manner. nih.gov This suggests that an appropriate balance of bilayer and non-bilayer lipids is critical for regulating the machinery of vesicle transport.

| Lipid | Acyl Chains | Effect on Rabies Virus-Induced Membrane Fusion (at optimal pH 5.85) | Reference |

| Lauroyl LPC | 1 (C12:0) | Inhibition | nih.gov |

| Myristoyl LPC | 1 (C14:0) | Inhibition | nih.gov |

| Palmitoyl LPC | 1 (C16:0) | Inhibition | nih.gov |

| Stearoyl LPC | 1 (C18:0) | Inhibition | nih.gov |

Interaction with Membrane Proteins

As an amphipathic molecule with a polar glycerol (B35011) head and a nonpolar myristoyl tail, this compound can interact with the hydrophobic domains of integral membrane proteins. While direct, specific regulatory interactions are not extensively documented, its properties are analogous to other lysophospholipids and detergents used extensively in membrane protein research. mdpi.com These membrane-mimetic compounds are crucial for solubilizing and stabilizing membrane proteins for structural and functional studies, indicating their capacity to interact intimately with transmembrane regions. nih.govcaymanchem.com

For instance, structurally similar lysophospholipids like 1-myristoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (LMPG) have been successfully used to create micelles that encapsulate membrane proteins, allowing for their study outside of the native cell membrane. nih.gov This technique has been vital for characterizing a range of proteins, from bacterial transporters to complex G-protein coupled receptors. nih.govresearchgate.net The ability of these myristoylated lipids to form stable, protein-accommodating structures underscores their fundamental interaction with the hydrophobic surfaces of membrane proteins, shielding them from the aqueous environment. This interaction is essential for maintaining the protein's structural integrity and, in many cases, its biological function. nih.govresearchgate.net

| Membrane Protein Class | Example Protein (Studied with related lipids) | Nature of Interaction | Reference |

|---|---|---|---|

| Bacterial Transporters | EmrE (multidrug transporter), Tsx (nucleoside transporter) | Solubilization from membrane precipitates for functional studies. | nih.gov |

| Receptors | Porcine vasopressin receptor (GPCR), ArcB (histidine kinase) | Stabilization in detergent micelles for structural analysis (e.g., NMR). | nih.govresearchgate.net |

| Kinases | Diacylglycerol kinase (DgkA) | Encapsulation in a membrane-mimetic environment to study structure and function. | researchgate.net |

Contribution to Cellular Energetics and Lipid Homeostasis

Precursor for Myristic Acid Integration into Complex Lipids

This compound is a key metabolic intermediate in the synthesis of more complex glycerolipids. It serves as a foundational block upon which additional acyl chains are added to form diacylglycerols (DAGs) and triacylglycerols (TAGs), the latter being the primary form of energy storage in cells. nih.gov The biosynthesis can proceed via the monoacylglycerol pathway, where an acyl-CoA synthetase first activates a fatty acid, which is then transferred to the sn-2 position of this compound by a monoacylglycerol acyltransferase (MGAT) enzyme to yield a diacylglycerol.

This resulting diacylglycerol, DG(14:0/acyl), is itself a critical node, which can be further acylated by a diacylglycerol acyltransferase (DGAT) to form a triacylglycerol for lipid storage. nih.gov Alternatively, it can be phosphorylated to produce phosphatidic acid, a precursor for a wide array of phospholipids that are essential components of cellular membranes. Therefore, this compound is a direct precursor for integrating myristic acid into the diverse and functionally critical pool of cellular glycerolipids.

Metabolic Intermediate in Fatty Acid Oxidation

The catabolism of stored fats (triacylglycerols) is a fundamental process for energy generation, known as lipolysis. numberanalytics.com this compound appears as a transient intermediate in this pathway. Lipolysis is a stepwise process; adipose triglyceride lipase (B570770) (ATGL) first hydrolyzes a triacylglycerol to a diacylglycerol, which is then converted to a monoacylglycerol by hormone-sensitive lipase (HSL). numberanalytics.com

This monoacylglycerol, which could be this compound if myristic acid was present in the original TAG, is the final substrate for monoglyceride lipase (MGL). numberanalytics.com MGL hydrolyzes it to release glycerol and a free myristic acid molecule. The released glycerol can enter the glycolysis pathway, while the myristic acid is transported to the mitochondria. oregonstate.education There, it undergoes beta-oxidation, a process that systematically breaks down the fatty acid into acetyl-CoA molecules, which then enter the Krebs cycle to produce a substantial amount of ATP. oregonstate.educationebsco.com Thus, this compound is a crucial link in the mobilization of stored fat for cellular energy production.

Regulation of Lipid Storage and Release

Given its position as an intermediate in both the synthesis and breakdown of triacylglycerols, the cellular concentration of this compound is intrinsically tied to the regulation of lipid homeostasis. nih.govslideshare.net The flow of metabolites through these pathways determines whether a cell is in a state of lipid storage (lipogenesis) or lipid release (lipolysis).

High energy states and hormonal signals like insulin (B600854) promote the synthesis of triacylglycerols for storage. nih.govnumberanalytics.com In this context, this compound would be rapidly acylated to form di- and triacylglycerols, keeping its free concentration low. Conversely, during periods of fasting or increased energy demand, hormones like glucagon (B607659) and epinephrine (B1671497) trigger lipolysis. numberanalytics.com This leads to the breakdown of TAGs and the transient production of this compound, which is then quickly hydrolyzed to release fatty acids for oxidation. The balance of the enzymatic activities of acyltransferases (like MGAT and DGAT) and lipases (like HSL and MGL) dictates the metabolic fate of this compound and, by extension, controls the flux of lipids into and out of storage droplets. nih.govnumberanalytics.com

| Metabolic Process | Role of this compound | Key Regulating Enzymes | Primary Outcome | Reference |

|---|---|---|---|---|

| Lipogenesis (Lipid Storage) | Substrate (precursor) | Monoacylglycerol Acyltransferase (MGAT), Diacylglycerol Acyltransferase (DGAT) | Formation of Triacylglycerols (TAGs) | nih.gov |

| Lipolysis (Lipid Release) | Product (intermediate) | Hormone-Sensitive Lipase (HSL), Monoglyceride Lipase (MGL) | Release of Glycerol and Myristic Acid | numberanalytics.comoregonstate.education |

Molecular Interactions and Receptor Binding Studies

Ligand-Receptor Interactions of 1-Myristoyl-sn-glycerol Analogs

While direct receptor binding studies for this compound are not extensively documented, research on its structural analogs, particularly lysophosphatidic acid (LPA), provides significant insights into its potential signaling capabilities.

G-protein-coupled receptors (GPCRs) are a major class of transmembrane proteins that mediate cellular responses to a wide array of external signals. mdpi.comnih.gov The activation of these receptors by lipid molecules is a critical aspect of cellular signaling. Analogs of this compound, such as 1-myristoyl lysophosphatidic acid (LPA), have been identified as ligands for specific GPCRs.

Research has shown that LPA binds to and activates several GPCRs, including those from the Edg family and other structurally distant receptors like GPR23 (also known as p2y9) and GPR92. ebi.ac.ukcapes.gov.br For instance, GPR92, which is highly expressed in gastrointestinal lymphocytes, binds LPA with high affinity, leading to downstream signaling cascades involving both phosphoinositide hydrolysis and cAMP production. ebi.ac.uk Similarly, 1-oleoyl-LPA was found to activate p2y9/GPR23, inducing an increase in intracellular calcium and stimulating adenylyl cyclase activity. capes.gov.br The binding affinity and activation potential can vary depending on the acyl chain composition of the LPA molecule. capes.gov.br

Furthermore, other monoglycerides (B3428702), like the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), are known agonists for cannabinoid receptors CB1 and CB2, which are also GPCRs. tandfonline.commdpi.com The enzymatic degradation of 2-AG is carried out by monoglyceride lipase (B570770) (MGL), and the accumulation of monoglycerides due to MGL deficiency has been shown to affect platelet activation, a process modulated by GPCR signaling. mdpi.com These findings collectively suggest that monoglycerides, including potentially this compound or its phosphorylated derivatives, can function as signaling molecules through direct interaction with and activation of GPCRs.

Table 1: GPCR Activation by this compound Analogs

| Receptor | Ligand Analog | Observed Effect | Reference |

|---|---|---|---|

| GPR92 | Lysophosphatidic Acid (LPA) | High-affinity binding (KD = 6.4 ± 0.9 nM), increased phosphoinositide hydrolysis and cAMP production. | ebi.ac.uk |

| p2y9/GPR23 | 1-oleoyl-LPA | Increased intracellular Ca2+, stimulated adenylyl cyclase activity. | capes.gov.br |

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to small lipophilic molecules. physiology.orgnih.gov Their activity is crucial for controlling numerous metabolic processes, including lipid and glucose metabolism. nih.govnih.gov Monoglycerides can modulate the activity of nuclear receptors, primarily indirectly, by serving as a source of fatty acids, which are known endogenous ligands for several nuclear receptors. nih.gov

The hydrolysis of monoglycerides by metabolic lipases releases free fatty acids. nih.gov These fatty acids can then enter the nucleus and bind to nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs). nih.gov Ligand binding induces a conformational change in the receptor, causing the dissociation of corepressor complexes and the recruitment of coactivator complexes. physiology.orgoup.com This activated receptor-coactivator complex then binds to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription. oup.com For example, PPARα, a key regulator of lipid metabolism, is activated by fatty acids and subsequently controls genes involved in fatty acid oxidation. nih.govoup.com The interplay between lipases and nuclear receptors creates a feedback loop, as the expression of some lipases is, in turn, regulated by these same nuclear receptors. nih.gov This demonstrates an intricate regulatory network where monoglycerides play a foundational role in providing the ligands necessary for nuclear receptor function.

Investigation of G-Protein Coupled Receptor Activation

Enzyme-Substrate Kinetics and Specificity

The metabolic fate of this compound is determined by the action of specific enzymes, notably lipases and acyltransferases, which exhibit distinct substrate specificities.

Monoglyceride lipases (MGLs) are enzymes that catalyze the hydrolysis of monoacylglycerols into a free fatty acid and glycerol (B35011). nih.govnih.gov Studies on the substrate specificity of various MGLs have shown their ability to hydrolyze substrates containing a myristate (C14) acyl chain.

For example, a thermostable MGL from Geobacillus sp. (GMGL) demonstrated hydrolytic activity towards a range of p-nitrophenyl (pNP) esters of varying acyl chain lengths, including pNP-myristate. nih.gov This enzyme showed strict specificity for monoacylglycerols (MAGs) and did not hydrolyze diacylglycerol (DAG) or triacylglycerol (TAG) substrates. nih.gov Similarly, the LipL protein from Mycobacterium tuberculosis was found to have high enzymatic activity against long-chain lipids, including p-NP myristate. plos.org An archeal monoglyceride lipase from Palaeococcus ferrophilus also showed hydrolytic activity against myristoyl glycerol. nih.gov The specificity of these lipases is crucial for releasing myristic acid from this compound, making it available for energy production or other metabolic pathways.

Table 2: Activity of Select Lipases on Myristate-Containing Substrates

| Enzyme Source | Substrate | Key Finding | Reference |

|---|---|---|---|

| Geobacillus sp. (GMGL) | p-Nitrophenyl myristate (pNP-C14) | Showed hydrolytic activity; enzyme is strictly specific to monoacylglycerols. | nih.gov |

| Mycobacterium tuberculosis (LipL) | p-Nitrophenyl myristate (pNP-C14) | Demonstrated high enzymatic activity against long-chain lipid esters. | plos.org |

Acyltransferases are enzymes that catalyze the transfer of acyl groups from a donor molecule, such as acyl-CoA, to an acceptor molecule. nih.gov In the context of this compound metabolism, 1-acylglycerol-3-phosphate-O-acyltransferases (AGPATs) are particularly important. These enzymes catalyze the acylation of lysophosphatidic acid (LPA) at the sn-2 position to form phosphatidic acid (PA), a key step in the de novo synthesis of glycerophospholipids and triacylglycerols. nih.govbioscientifica.com

The phosphorylated form of this compound is this compound-3-phosphate, which is a species of LPA. Studies on the substrate specificity of AGPAT isoforms have demonstrated their ability to recognize and utilize myristoyl-containing substrates. For instance, human AGPAT9 was assayed for its enzymatic activity using various LPAs with different fatty acids at the sn-1 position, including myristoyl (C14:0)-LPA, which served as an acyl acceptor. bioscientifica.com Concurrently, the specificity for the acyl-CoA donor was tested using a variety of acyl-CoAs, including myristoyl (C14:0)-CoA. bioscientifica.com This dual recognition highlights the integral role of acyltransferases in processing this compound derivatives, channeling them into complex lipid synthesis pathways. The kinetic mechanism of related enzymes like sn-glycerol-3-phosphate acyltransferase also involves the recognition of myristoyl groups. researchgate.net

Characterization of Monoglyceride Lipase Specificity for Myristate

Protein-Lipid Interactions and Conformational Changes

The interaction between lipids and proteins is fundamental to the structure and function of cell membranes and various signaling pathways. This compound and its analogs can directly interact with proteins, often inducing significant conformational changes that alter protein function.

An example of such an interaction is seen with the translocation ATPase SecA. The lipid analog 1-myristoyl-2-hydroxy-sn-glycero-3-[phospho-rac-(1-glycerol)] (MLPG) was shown to induce a large conformational change in SecA, promoting an "open" conformation and causing the dissociation of the SecA dimer into monomers. nih.gov This change is a critical step in the protein translocation process.

Similarly, non-specific lipid-transfer proteins (nsLTPs) from plants can bind various lipids within a hydrophobic cavity. nih.gov Wheat nsLTP1 has been shown to accommodate two molecules of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (LMPC), a related lysophospholipid. nih.gov This binding can alter the protein's structure, which in turn can affect its stability and biological activity. nih.gov

Binding to Lipid-Binding Domains of Proteins

The interaction of this compound and related lipid molecules with proteins is often mediated by specific lipid-binding domains. These interactions are crucial for localizing proteins to cellular membranes and for initiating signaling cascades. The binding is typically a complex interplay of hydrophobic and electrostatic forces.

A primary example of such an interaction is the binding of diacylglycerols (DAGs) to the C1 domain of Protein Kinase C (PKC). um.es The C1 domain is a small, zinc-finger-containing motif that acts as the primary receptor for DAG and tumor-promoting phorbol (B1677699) esters. um.esucsd.edu The binding of DAG to this domain is a critical step in the activation of most PKC isozymes. The interaction involves specific hydrogen bonds between the glycerol backbone of the DAG molecule and conserved residues within the C1 domain. um.es Furthermore, the aliphatic acyl chains of the DAG, such as the myristoyl group, are propelled into a hydrophobic groove on the surface of the C1 domain. This hydrophobic interaction with conserved amino acid residues is essential for high-affinity binding. um.es

In addition to intermolecular binding, myristoylated proteins demonstrate a phenomenon known as the "myristoyl switch," where the myristoyl chain binds to an intramolecular hydrophobic pocket. ucsd.edunih.gov In the non-receptor tyrosine kinase c-Src, a myristoyl-binding site exists within its SH3 domain. nih.gov This interaction sequesters the myristoyl group, preventing it from anchoring the protein to the cell membrane. Upon specific signaling events, the myristoyl group can be released from this pocket, allowing it to insert into the lipid bilayer and facilitate stable membrane association. nih.gov Similarly, in cAMP-dependent protein kinase (PKA), the N-terminal myristoyl group can be tucked into a hydrophobic pocket of the enzyme in its soluble state. nih.gov Association with lipid bilayers triggers the extrusion of the myristoyl group, which then inserts into the membrane, localizing the kinase near its membrane-bound substrates. nih.gov This switch mechanism highlights the dual role of the myristoyl group in both intramolecular regulation and membrane targeting.

Studies on the protein recoverin, a neuronal calcium sensor, further illustrate the importance of the myristoyl group in membrane binding. In the presence of calcium, recoverin undergoes a conformational change that exposes its myristoyl chain, facilitating its insertion into the photoreceptor membrane. researchgate.net This interaction is driven primarily by hydrophobic forces between the myristoyl chain and the lipid bilayer's hydrocarbon core. researchgate.netnih.gov

Table 1: Interaction of Myristoyl Groups and Diacylglycerols with Protein Lipid-Binding Domains

| Protein Family | Binding Domain/Site | Interacting Ligand/Moiety | Key Interactions | Functional Outcome |

| Protein Kinase C (PKC) | C1 Domain | sn-1,2-Diacylglycerol | Hydrogen bonds with glycerol backbone; Hydrophobic interactions with acyl chains and domain surface residues. um.es | Allosteric activation and translocation of PKC to the membrane. um.esucsd.edu |

| Src Family Kinases (e.g., c-Src) | SH3 Domain (intramolecular) | N-terminal Myristoyl Group | The myristoyl chain binds to a hydrophobic pocket within the SH3 domain. nih.gov | Modulates membrane anchoring; release of the myristoyl group promotes membrane binding. nih.gov |

| cAMP-Dependent Protein Kinase (PKA) | N-terminal Hydrophobic Pocket (intramolecular) | N-terminal Myristoyl Group | The myristoyl group is sequestered within the protein in a "myr-in" state. nih.gov | Regulates membrane localization; a "myristoyl switch" mechanism moves the chain to a "myr-out" state for membrane insertion. nih.gov |

| Recoverin | N-terminus | N-terminal Myristoyl Group | The myristoyl chain inserts into the hydrophobic core of the lipid bilayer. researchgate.net | Calcium-dependent membrane association, crucial for visual signal transduction. researchgate.net |

Modulation of Enzyme Activity through Direct Interaction

This compound and structurally similar lipids can directly interact with and modulate the activity of various enzymes, acting as activators, inhibitors, or substrates.

The most well-documented role for diacylglycerols, including those with a myristoyl chain, is the activation of Protein Kinase C (PKC). um.esnih.gov By binding to the C1 domain, this compound acts as a second messenger, inducing a conformational change in PKC that relieves autoinhibition and activates its kinase function. um.es This activation is a pivotal event in numerous signal transduction pathways. um.es The affinity of this interaction and the subsequent level of activation can be influenced by the specific structure of the acyl chains on the glycerol backbone. um.es

This compound also serves as a direct substrate for diacylglycerol kinases (DGKs). nih.gov These enzymes catalyze the phosphorylation of DAG to produce phosphatidic acid, another important lipid signaling molecule. This enzymatic conversion serves to both attenuate DAG-mediated PKC signaling and generate a new signal in the form of phosphatidic acid. The efficiency of DGK can be influenced by the lipid environment; for instance, E. coli diacylglycerol kinase shows sustained catalytic activity in the presence of detergents with C14 acyl chains, such as lyso-myristoylphosphatidylcholine (LMPC). nih.gov

Furthermore, related lipid molecules demonstrate a broader capacity for enzyme modulation. Various lysophosphatidic acids (LPAs), which share a glycerol backbone, have been shown to inhibit the activity of bovine lysophospholipase D (lysoPLD). ebi.ac.uk The inhibitory potency of these LPAs is dependent on the structure of their fatty acyl group, with unsaturated chains like linoleoyl showing the strongest inhibition. ebi.ac.uk While not a direct study of this compound, this demonstrates the principle that the acyl chain composition of glycerolipids is a key determinant in their ability to modulate enzyme function. Other lysophospholipids, such as 1-Stearoyl-sn-glycero-3-phosphocholine, can also regulate the activity of enzymes like phospholipases and protein kinases. vulcanchem.com

Table 2: Modulation of Enzyme Activity by this compound and Related Lipids

| Enzyme | Modulator | Type of Modulation | Mechanism |

| Protein Kinase C (PKC) | This compound (as a diacylglycerol) | Activation | Binds to the C1 domain, causing a conformational change that activates the enzyme. um.esucsd.edu |

| Diacylglycerol Kinase (DGK) | This compound | Substrate | The enzyme phosphorylates the glycerol backbone to produce phosphatidic acid. nih.gov |

| Lysophospholipase D (lysoPLD) | Lysophosphatidic Acids (e.g., linoleoyl-LPA) | Inhibition | Directly binds to the enzyme, with potency dependent on the acyl chain structure. ebi.ac.uk |

Analytical Methodologies for 1 Myristoyl Sn Glycerol Quantification and Characterization

Chromatographic Techniques

Chromatographic methods are fundamental for the separation of 1-Myristoyl-sn-glycerol from complex lipid mixtures, enabling its accurate quantification and further structural analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantitative and structural analysis of monoacylglycerols like this compound. springernature.com Since monoacylglycerols are not inherently volatile, a derivatization step is necessary to enable their transition into the gas phase for GC analysis. springernature.com A common derivatization method is trimethylsilylation, which converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. unit.no

In GC-MS analysis, the derivatized this compound is separated from other components on a GC column and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification. unit.nonih.gov For 1-monoacylglycerols, characteristic fragment ions are observed that allow for their distinction from 2-monoacylglycerol isomers. nih.gov For instance, the TMS derivative of a 1-monoacylglycerol typically shows a characteristic fragment ion at m/z [M - 103]⁺, corresponding to the loss of a methylene(trimethylsilyl)oxonium group, which is not observed for the 2-isomer. unit.nonih.gov

Table 1: Key GC-MS Fragments for TMS-Derivatized 1-Monoacylglycerols

| Fragment | Description | Significance |

| [M - 15]⁺ | Loss of a methyl group from a TMS group | Common fragment, but not specific for positional isomers |

| [M - 103]⁺ | Loss of methylene(trimethylsilyl)oxonium | Unique and often the base peak for 1-monoacylglycerols |

This technique is widely used for the analysis of lipids in various matrices, including food products and biological samples. springernature.comtugraz.at

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the targeted analysis of monoacylglycerols, including this compound. nih.govresearchgate.net This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net Unlike GC-MS, LC-MS often does not require derivatization, although it can be used to enhance ionization efficiency. nih.gov

In a typical LC-MS/MS workflow, this compound is first separated from other lipids on a reversed-phase LC column. unitn.it The eluting compound is then ionized, commonly using electrospray ionization (ESI), to form protonated molecules [M+H]⁺ or other adducts. nih.govresearchgate.net These precursor ions are then selected and fragmented in the collision cell of the mass spectrometer to generate product ions. researchgate.net The specific transitions from precursor to product ions can be monitored in what is known as multiple reaction monitoring (MRM), which provides excellent specificity and sensitivity for quantification. frontiersin.org

For this compound, a characteristic fragmentation pattern involves the neutral loss of the glycerol (B35011) head group, resulting in a fragment ion corresponding to the myristoyl acyl chain. researchgate.net This targeted approach allows for the accurate quantification of this compound even in complex biological matrices like plasma and tissue extracts. nih.govfrontiersin.org

Table 2: Example LC-MS/MS Parameters for Monoacylglycerol Analysis

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion | [M+H]⁺ or [M+NH4]⁺ |

| Product Ion(s) | Characteristic fragments related to the fatty acid chain |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

High-performance thin-layer chromatography (HPTLC) is a valuable technique for the separation of lipid classes, including monoacylglycerols, from complex mixtures. nih.govnih.gov In HPTLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel, and a solvent system (mobile phase) moves up the plate by capillary action, separating the components based on their polarity. aocs.org

For the separation of neutral lipids, a non-polar mobile phase is typically used, while a more polar system is employed for phospholipids (B1166683). nih.gov Monoacylglycerols can be separated from other lipid classes like diacylglycerols, triacylglycerols, free fatty acids, and cholesterol esters. nih.govcsic.es After separation, the lipid spots are visualized using a variety of staining reagents, such as primuline (B81338) or ceric ammonium (B1175870) molybdate, which allow for their detection and quantification by densitometry. nih.govd-nb.info HPTLC is a cost-effective and high-throughput method for screening the lipid composition of samples. csic.es

Table 3: Typical HPTLC System for Neutral Lipid Separation

| Component | Description |

| Stationary Phase | HPTLC silica gel plate |

| Mobile Phase | e.g., n-hexane, diethyl ether, acetic acid mixture |

| Detection | Staining with a fluorescent or charring reagent followed by densitometry |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Analysis[18],[19],[21],

Spectroscopic Approaches

Spectroscopic techniques provide detailed structural information about this compound, complementing the separation and quantification data obtained from chromatography.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of lipids, including this compound. nih.govrsc.org Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide detailed information about the molecular structure. nih.govnih.gov

In ¹H NMR, the chemical shifts and coupling constants of the protons on the glycerol backbone and the myristoyl chain can be used to confirm the structure and determine the position of the acyl chain. nih.govrsc.org For example, the signals for the protons on the glycerol moiety will differ depending on whether the acyl group is at the sn-1 or sn-2 position. mdpi.com Two-dimensional NMR techniques, such as TOCSY and HSQC, can further aid in the complete assignment of the complex spectra. uoc.gr

¹³C NMR provides information about the carbon skeleton of the molecule. nih.govuc.pt The chemical shifts of the carbonyl carbon of the ester group and the carbons of the glycerol backbone are particularly informative for distinguishing between 1- and 2-monoacylglycerol isomers. mdpi.com While NMR is generally less sensitive than mass spectrometry, it is an invaluable tool for the unambiguous structural confirmation of purified compounds in a research setting. nih.gov

Table 4: Representative NMR Data for Monoacylglycerols

| Nucleus | Key Resonances | Information Provided |

| ¹H | Glycerol backbone protons, fatty acid chain protons | Acyl position, chain structure |

| ¹³C | Carbonyl carbon, glycerol backbone carbons, fatty acid chain carbons | Acyl position, chain length and saturation |

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. rsc.org For this compound, the IR spectrum will show characteristic absorption bands corresponding to the hydroxyl (-OH) groups of the glycerol backbone, the ester carbonyl (C=O) group, and the C-H bonds of the myristoyl chain. rsc.orgrsc.org

The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups. mdpi.com A strong absorption peak around 1740 cm⁻¹ corresponds to the C=O stretching of the ester group. mdpi.com The C-H stretching and bending vibrations of the methylene (B1212753) and methyl groups of the fatty acid chain appear in the 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹ regions, respectively. acs.orgdss.go.th Fourier-transform infrared (FTIR) spectroscopy is the modern standard for this analysis, offering high resolution and sensitivity. researchgate.netproceedings.science While IR spectroscopy does not typically provide detailed information on the specific position of the acyl chain, it is a useful and rapid method for confirming the presence of key functional groups and for studying intermolecular interactions. mdpi.com

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3200-3600 | O-H stretch | Hydroxyl |

| ~1740 | C=O stretch | Ester |

| ~2850-2960 | C-H stretch | Alkane chain |

| ~1375-1465 | C-H bend | Alkane chain |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation in Research[16],[9],[20],[27],

Enzymatic Assays for Metabolic Activity

The metabolic activity related to this compound is primarily assessed through enzymatic assays that measure its synthesis and degradation. Key enzymes in these pathways include monoglyceride lipases (MGL), which hydrolyze this compound, and various acyltransferases involved in its formation.

In Vitro Monoglyceride Lipase (B570770) Activity Assays

Monoglyceride lipase (MGL) is a crucial serine hydrolase that catalyzes the breakdown of monoacylglycerols into a free fatty acid and glycerol. researchgate.net In the context of this compound, MGL facilitates its hydrolysis into myristic acid and glycerol. The activity of MGL can be quantified using several in vitro methods, which are essential for understanding its role in lipid signaling and metabolism.

Common approaches to measure MGL activity include colorimetric, fluorometric, and chromatography-based assays. These assays typically use either purified recombinant MGL or cell/tissue lysates containing the enzyme. researchgate.netnih.gov

Fluorometric Assays: These are highly sensitive methods for detecting MGL activity. One common approach involves a coupled enzymatic cascade. nih.gov The glycerol produced from the MGL-catalyzed hydrolysis of this compound is phosphorylated by glycerol kinase. The resulting glycerol-1-phosphate is then oxidized by glycerol phosphate (B84403) oxidase, which produces hydrogen peroxide (H₂O₂). In the final step, H₂O₂ reacts with a probe like Amplex Red in the presence of horseradish peroxidase to generate the highly fluorescent compound resorufin, which can be measured. nih.gov Another fluorometric method uses a synthetic substrate that, when cleaved by MGL, releases a product that reacts with a thiol fluorometric detector to yield a fluorescent signal. caymanchem.com Studies have shown that human MGL efficiently hydrolyzes medium-chain saturated monoacylglycerols, making this compound a relevant substrate. nih.gov

Colorimetric Assays: These assays are based on the formation of a colored product. A widely used method is based on the cleavage of a substrate like dimercaptopropanol tributyrate (BALB). The sulfhydryl (SH) groups formed upon cleavage react with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, with an absorbance that can be measured at 412 nm. assaygenie.com The intensity of the color is directly proportional to the lipase activity.

Liquid Chromatography-Mass Spectrometry (LC/MS)-Based Assays: This powerful technique offers high specificity and sensitivity by directly measuring the product formed (myristic acid) or the decrease in the substrate (this compound). researchgate.net It is a definitive method for determining basal or altered MGL activity in various biological samples following pharmacological or genetic manipulation and is also suitable for screening potential MGL inhibitors. researchgate.net

Table 1: Comparison of In Vitro Monoglyceride Lipase (MGL) Activity Assay Methodologies

| Assay Type | Principle | Typical Substrate(s) | Detection Method | Key Advantages | References |

|---|---|---|---|---|---|

| Fluorometric | Coupled enzyme reaction produces a fluorescent compound (e.g., resorufin) from glycerol released by MGL. | Monoacylglycerols (e.g., this compound), Synthetic fluorogenic substrates | Fluorescence plate reader (e.g., λex 530 nm; λem 590 nm for resorufin) | High sensitivity, suitable for high-throughput screening. | nih.govcaymanchem.com |

| Colorimetric | Enzymatic cleavage of a specific substrate releases a product that reacts with a chromogenic agent. | Dimercaptopropanol tributyrate (BALB) | Spectrophotometer (e.g., OD at 412 nm) | Convenient, automation-ready, relatively simple procedure. | assaygenie.com |

| LC/MS-Based | Direct quantification of the enzymatic product (e.g., myristic acid) or the remaining substrate. | Natural monoacylglycerols (e.g., this compound, 2-arachidonoyl-sn-glycerol) | Liquid Chromatography-Mass Spectrometry | High specificity and accuracy, allows for direct measurement of reaction components. | researchgate.net |

Radiolabeled Precursor Incorporation Studies

Radiolabeled precursor incorporation studies are a fundamental technique for tracing the metabolic pathways of lipid synthesis, including the formation of this compound and its subsequent conversion into diacylglycerols (DAGs) and triacylglycerols (TAGs). This method involves supplying a biological system (e.g., cells or tissues) with a simple, radiolabeled molecule and tracking the appearance of the radiolabel in various lipid species over time.

A common experimental design involves incubating tissue samples with radiolabeled precursors such as [¹⁴C]-glycerol or [¹⁴C]-acetate. oup.com

[¹⁴C]-Glycerol Labeling: This approach tracks the incorporation of the glycerol backbone into glycerolipids. Studies have shown that when tissues are supplied with [¹⁴C]-glycerol, the radiolabel rapidly appears in monoacylglycerols (MAG), followed by a slower accumulation in DAG and TAG. oup.com This kinetic profile suggests that MAG, including this compound, serves as a direct precursor for the synthesis of more complex glycerolipids. oup.com

[¹⁴C]-Acetate Labeling: This method is used to follow the de novo synthesis of fatty acids and their subsequent incorporation into glycerolipids. When tissues are incubated with [¹⁴C]-acetate, the label is first incorporated into acyl chains, which are then esterified to the glycerol backbone. oup.com Kinetic analysis reveals the rapid labeling of MAG, followed by DAG and TAG, confirming the flow of newly synthesized fatty acids through the MAG pool. oup.com

Following incubation, lipids are extracted from the tissue, separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the radioactivity in each lipid class is quantified using scintillation counting. oup.comnih.gov These studies provide invaluable insights into the flux and interconnectivity of metabolic pathways. For example, research on bayberry fruit revealed that [¹⁴C]-MAG was the first glycerolipid intermediate to be labeled when using [¹⁴C]-glycerol, with its radioactivity peaking early before being incorporated into DAG and TAG. oup.com

Table 2: Illustrative Kinetic Data from a [¹⁴C]-Glycerol Incorporation Study This table is based on kinetic findings described in studies of glycerolipid synthesis and illustrates the precursor-product relationship between MAG, DAG, and TAG.

| Incubation Time | Radiolabel in MAG (%) | Radiolabel in DAG (%) | Radiolabel in TAG (%) |

|---|---|---|---|

| 5 min | 55 | 30 | 15 |

| 30 min | 35 | 45 | 20 |

| 90 min | 15 | 50 | 35 |

Experimental Models and Research Applications

In Vitro Cell Culture Models for 1-Myristoyl-sn-glycerol Research

In vitro models are fundamental tools for dissecting the molecular mechanisms involving this compound at the cellular level. They offer controlled environments for studying metabolic pathways, cellular uptake, and transport kinetics.

A variety of cell lines are employed to investigate the metabolic effects of monoacylglycerols, providing a framework for understanding the potential roles of this compound. Human cancer cell lines are frequently used due to their robust nature and well-characterized metabolic phenotypes. nih.govcaymanchem.com For instance, studies on the racemic mixture, 1-Myristoyl-rac-glycerol, have demonstrated cytotoxic effects against human kidney adenocarcinoma (A498), pancreatic cancer (PaCa-2), and prostate cancer (PC3) cell lines. caymanchem.com

The human colon adenocarcinoma cell line, Caco-2, is a cornerstone for studying intestinal absorption and metabolism. nih.govacs.orgscispace.com While much of the research focuses on other monoacylglycerols like 1-monoolein and 1-monostearin, these studies establish Caco-2 cells as a critical model for investigating how such lipids influence the activity of efflux transporters. nih.govscispace.com Additionally, related compounds such as 1-myristoyl-sn-glycero-3-phosphocholine (B162887) have been studied in the context of non-small cell lung cancer models, highlighting the relevance of the myristoyl group in lipid metabolism research within oncology. amegroups.cn

Table 1: Cell Lines Utilized in Monoacylglycerol and Related Lipid Research

| Cell Line | Type | Research Application | Relevant Findings for Monoacylglycerols | Citations |

|---|---|---|---|---|

| Caco-2 | Human Colon Adenocarcinoma | Intestinal absorption, transport, metabolism | Model for studying effects on efflux transporters like P-glycoprotein and MRP2. nih.govacs.orgscispace.com | nih.govacs.orgscispace.com |

| A498 | Human Kidney Adenocarcinoma | Cytotoxicity, Cancer metabolism | 1-Myristoyl-rac-glycerol showed an EC₅₀ of 3.58 µg/ml. caymanchem.com | caymanchem.com |

| PaCa-2 | Human Pancreatic Cancer | Cytotoxicity, Cancer metabolism | 1-Myristoyl-rac-glycerol showed an EC₅₀ of 1.87 µg/ml. caymanchem.com | caymanchem.com |

| PC3 | Human Prostate Cancer | Cytotoxicity, Cancer metabolism | 1-Myristoyl-rac-glycerol showed an EC₅₀ of 8.84 µg/ml. caymanchem.com | caymanchem.com |

| SK-Mel28 | Human Melanoma | Lipidomics, Cancer metabolism | Used for comprehensive lipidome analysis to identify biomarkers. nih.gov | nih.gov |

Three-dimensional (3D) culture systems, including organoids, represent a significant advancement over traditional 2D monolayers by better mimicking the complex architecture and cellular interactions of native tissues. promega.com These models are increasingly used to study lipid metabolism and associated diseases. nih.govmdpi.com Liver organoids, for example, can be generated to contain multiple cell types, such as hepatocyte-like, stellate-like, and Kupffer-like cells, providing a platform to model diseases like non-alcoholic fatty liver disease (NAFLD). nih.govmdpi.com

Upon treatment with free fatty acids, these organoids can recapitulate key disease features like steatosis (lipid accumulation), inflammation, and fibrosis. nih.gov While direct studies involving this compound in organoids are not yet prevalent, these systems offer a powerful tool to investigate its metabolism in a more physiologically relevant context. Intestinal organoids have also been highlighted as valuable for studying dietary fat absorption and nutrient transport. mdpi.com Given that this compound is a product of triglyceride digestion, these models are well-suited to explore its uptake, processing, and signaling functions within the intestinal epithelium.

Caco-2 cell monolayers are the gold standard for in vitro intestinal permeability studies. researchgate.netnih.gov These cells differentiate to form a polarized monolayer with tight junctions, simulating the intestinal barrier. researchgate.net Research using this model has extensively analyzed the effects of various monoacylglycerols on the function of efflux transporters, particularly P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2). nih.govscispace.com

Studies have shown that monoglycerides (B3428702) like 1-monoolein and 1-monostearin can inhibit the activity of P-gp, thereby increasing the intracellular accumulation of P-gp substrates. nih.govacs.org For example, treatment of Caco-2 cells with non-cytotoxic concentrations of 1-monoolein resulted in a significant decrease in the efflux of a P-gp substrate. nih.govacs.org Similarly, 1-monoolein was found to downregulate the protein expression of MRP2. researchgate.net These findings suggest that this compound could potentially interact with and modulate intestinal transporters, an area ripe for investigation using the Caco-2 monolayer model.

Table 2: Research Findings on Monoglyceride Effects in Caco-2 Cell Monolayers

| Compound | Transporter | Effect | Experimental Observation | Citations |

|---|---|---|---|---|

| 1-Monoolein | P-glycoprotein (P-gp) | Inhibition | Significantly lowered efflux of P-gp substrates. | nih.govacs.org |

| 1-Monostearin | P-glycoprotein (P-gp) | Inhibition | Significantly lowered efflux of P-gp substrates. | nih.govacs.org |

| 1-Monoolein | MRP2 | Inhibition / Downregulation | Decreased E217βG efflux ratio and reduced MRP2 protein expression by 35%. researchgate.net | researchgate.net |

| 1-Monopalmitin | MRP2 | Inhibition / Downregulation | Decreased E217βG efflux ratio and reduced MRP2 protein expression by 19%. researchgate.net | researchgate.net |

| 1-Monostearin | MRP2 | Inhibition | Decreased E217βG efflux ratio with no significant change in MRP2 protein expression. researchgate.net | researchgate.net |

Organoid and 3D Culture Systems for Complex Cellular Interactions

Ex Vivo Tissue and Organ Preparations

Ex vivo models bridge the gap between in vitro cell cultures and in vivo studies by maintaining the tissue architecture and cellular heterogeneity of an organ. researchgate.net These systems are invaluable for studying the integrated metabolic processes that govern the fate of lipids like this compound.

Perfused organ systems, particularly for the liver and kidney, allow for the study of metabolic flux in a controlled ex vivo environment that preserves physiological function for a period of time. nih.gov In these systems, an organ is maintained by circulating a perfusate that provides oxygen and nutrients. nih.gov This setup enables the analysis of substrate uptake, metabolite production, and gene expression in response to specific compounds.

Recent studies using perfused human livers have demonstrated significant alterations in lipid metabolism, including the increased export of triglycerides and cholesterol over the perfusion time. nih.gov While fatty acids are known to be metabolized by perfused kidneys at hypothermic temperatures, the specific metabolic pathways of individual monoacylglycerols like this compound have not been extensively detailed. wikipedia.org Nonetheless, perfused organ systems provide a robust platform to investigate the systemic uptake, modification, and distribution of this compound and its impact on organ-level lipid homeostasis. pebble.bioqualiperf.de

Precision-cut tissue slices, most commonly from the liver (PCLS) and adipose tissue, offer a model that preserves the 3D structure and cell-cell interactions of the native tissue. nih.govplos.org This technique is particularly useful for studying localized metabolic responses. nih.gov PCLS have been validated as an effective model for lipid metabolism, showing that they respond to stimuli like fatty acids and insulin (B600854) in a manner similar to the whole liver, by altering the expression of genes involved in lipid biosynthesis. nih.govnih.gov Studies using human PCLS have successfully modeled alcohol-related liver disease by measuring the upregulation of genes central to de novo lipogenesis, such as FASN and SCD1. mdpi.com

Similarly, human adipose tissue slice cultures maintain viability for extended periods and can be used to study adipocyte function, such as insulin signaling and lipolysis, by measuring the release of glycerol (B35011) and free fatty acids. plos.orgnih.gov These models are highly suitable for investigating the localized metabolism of this compound within specific tissues, its incorporation into complex lipids, and its role in modulating local metabolic pathways. biorxiv.org

Perfused Organ Systems for Metabolic Flux Analysis

In Vivo Animal Models for Mechanistic Investigations

In vivo animal models are indispensable tools for elucidating the complex biological roles of lipid molecules like this compound. researchgate.net These models allow for controlled experimental conditions to investigate metabolic pathways and the physiological effects of specific compounds, which is often not feasible in human studies. researchgate.net Rodent models, in particular, are frequently used due to their genetic tractability and shorter life cycles, facilitating multi-generational studies and the evaluation of therapeutic strategies. researchgate.net

Genetically Modified Organisms (e.g., knockouts, transgenics) for Enzyme Function.nih.gov

Genetically modified animal models, such as knockout and transgenic mice, are crucial for dissecting the function of enzymes involved in the metabolism of this compound and other lipids. mdpi.comnih.gov By deleting or overexpressing specific genes, researchers can study the direct impact on lipid metabolic pathways. nih.govmdpi.com

One key area of investigation involves the 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) family of enzymes, which are involved in the synthesis of triacylglycerols and glycerophospholipids. nih.govaocs.orgmdpi.com For instance, loss-of-function mutations in the AGPAT2 gene in both humans and mice lead to a condition called lipodystrophy, characterized by the absence of adipose tissue and resulting in severe metabolic disturbances like insulin resistance and hepatic steatosis. nih.gov

Studies on AGPAT2 knockout (Agpat2-/-) mice have been instrumental in understanding its role. Research has shown that while AGPAT1 and AGPAT2 have similar substrate specificities in vitro, including for myristoyl-containing substrates, overexpression of either enzyme in the liver of Agpat2-/- mice fails to correct the fatty liver phenotype. nih.gov This suggests that the hepatic steatosis in these animals is a secondary effect of the loss of adipose tissue and subsequent insulin resistance, rather than a direct result of the enzyme's absence in the liver. nih.gov

The table below summarizes key genetically modified models used in lipid research relevant to the pathways involving myristoylated compounds.

| Model Organism | Genetic Modification | Key Enzyme/Protein Studied | Primary Research Focus | Relevant Findings |

| Mouse | Knockout (Agpat2-/-) | 1-acylglycerol-3-phosphate O-acyltransferase 2 (AGPAT2) | Investigating the role of AGPAT2 in lipogenesis and the pathophysiology of lipodystrophy. nih.gov | Loss of AGPAT2 leads to congenital generalized lipodystrophy. Hepatic steatosis in these models is likely a secondary effect of insulin resistance due to the lack of adipose tissue. nih.gov |

| Mouse | Knockout | Protein 4.1G | Understanding the function of membrane skeletal proteins in the peripheral nervous system. mdpi.com | Deficiency leads to hypermyelination of peripheral nerve fibers, highlighting its role in nerve structure. mdpi.com |

| Large Animals (Pigs, Monkeys) | CRISPR/Cas9, TALEN | Various genes related to human genetic diseases | Creating models that more closely mimic human anatomy and physiology for studying inherited disorders. scienceopen.com | Advanced gene-editing has enabled the creation of large animal models for diseases like hereditary tyrosinemia and Hutchinson-Gilford progeria syndrome. scienceopen.com |

Diet-Induced Models for Lipid Metabolism Perturbations

For example, studies using rodent models have shown that maternal consumption of a diet rich in saturated fats can have long-lasting deleterious effects on the plasma lipid profiles of their offspring. researchgate.net This highlights the transgenerational impact of diet on lipid metabolism. researchgate.net The use of purified ingredient diets allows for precise control over the nutritional components, enabling researchers to study the specific effects of single ingredients on metabolic outcomes. labanimal.co.kr

The following table outlines common diet-induced models and their applications in lipid metabolism research.

| Animal Model | Dietary Intervention | Metabolic Phenotype | Research Application |

| C57BL/6 Mice | High-Fat Diet (45-60 kcal% fat) | Obesity, Hyperglycemia, Insulin Resistance. labanimal.co.kr | Studying the pathogenesis of obesity and type 2 diabetes. labanimal.co.krscantox.com |

| Wistar Rats | High-Fat Diet (30-60 kcal% fat) | Obesity, differences in body weight between diet-induced resistant and prone rats. labanimal.co.kr | Investigating individual susceptibility to diet-induced obesity. labanimal.co.kr |

| Golden Syrian Hamster | High Saturated Fat, High Cholesterol Diet | Atherosclerosis, Hypercholesterolemia. labanimal.co.kr | Modeling the development of atherosclerosis and high cholesterol. labanimal.co.kr |

| C57BL/6 Mice | Western-type Diet | Features of metabolic syndrome and can affect pathologies of neurodegenerative diseases. scantox.com | Analyzing the effect of diet on systemic inflammation and disease progression. scantox.com |

Tracer Studies in Animal Models to Track Myristoyl-Glycerol Fate